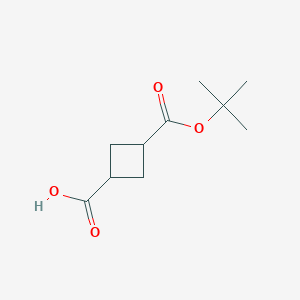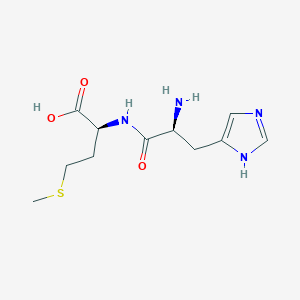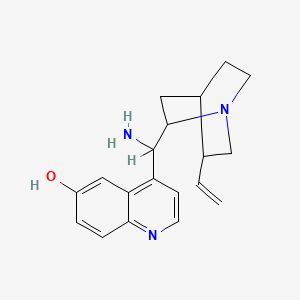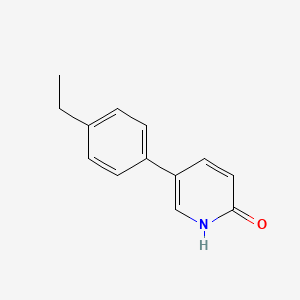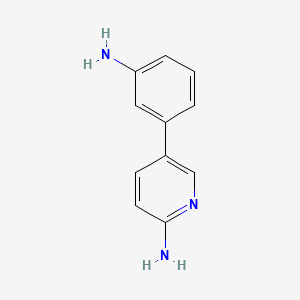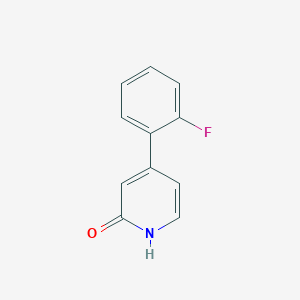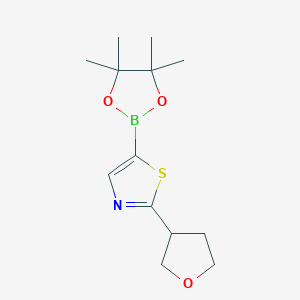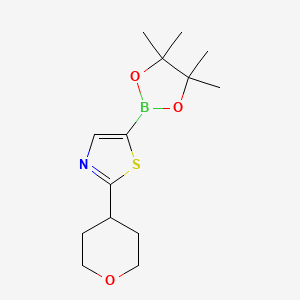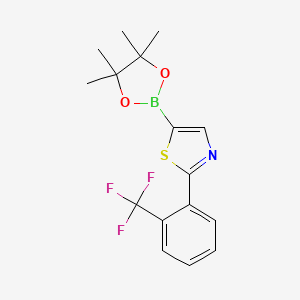
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester (TFPT-BAPE) is an organoboron compound that is widely used in scientific research and in various laboratory experiments. It is a highly versatile compound with a wide range of applications in organic synthesis and as a reagent in various reactions. TFPT-BAPE is a relatively new compound and has been studied extensively in recent years.
Scientific Research Applications
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research. It is used in a variety of organic reactions including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Sonogashira reactions. It is also used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, it has been used in the synthesis of polymers and in the preparation of metal-organic frameworks.
Mechanism of Action
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester acts as a nucleophile in organic reactions, and its reactivity is dependent on the nature of the substrate. In Suzuki-Miyaura cross-coupling reactions, the reaction occurs via a radical chain mechanism, where the 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester acts as the nucleophile and promotes the formation of the desired product. In Heck reactions, the reaction occurs via a radical-polar crossover mechanism, where the 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester acts as the nucleophile and promotes the formation of the desired product. In Sonogashira reactions, the reaction occurs via a radical-polar crossover mechanism, where the 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester acts as the nucleophile and promotes the formation of the desired product.
Biochemical and Physiological Effects
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, it has been shown to possess antioxidant activity, which may be beneficial in reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester in laboratory experiments are its low cost, high reactivity, and wide range of applications. Additionally, it is a relatively stable compound and is not easily degraded by light or air. On the other hand, there are some limitations associated with the use of 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some reactions. Additionally, it is not very stable in the presence of strong acids or bases, which can limit its use in some reactions.
Future Directions
There are many potential future directions for research involving 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further studies into its potential as a catalyst in organic reactions, as well as its potential applications in materials science, are also needed. Finally, further studies into its potential applications in the synthesis of polymers and metal-organic frameworks are also needed.
Synthesis Methods
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is synthesized through a two-step reaction. The first step involves the reaction of 2-(2-trifluoromethylphenyl)thiazole (TFPT) with boronic acid pinacol ester (BAPE) in the presence of a catalytic amount of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting intermediate with aqueous hydrochloric acid to yield the desired product.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBCWDEDPRDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

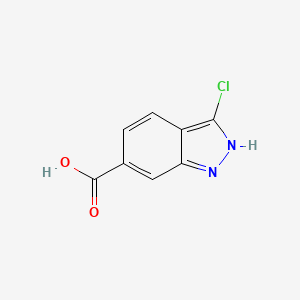

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
